Tert-butyl 2-[(2-hydroxypropyl)amino]acetate
Description
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate is a synthetic organic compound featuring a tert-butyl ester group linked to an aminoacetate backbone substituted with a 2-hydroxypropyl moiety. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its reactive amino and ester functionalities.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-10-6-8(12)13-9(2,3)4/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
WEVDGKVAIPIWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Route via Reductive Amination of Acetate Derivatives
Step 1: Synthesis of tert-Butyl Acetate Precursors
- Starting from tert-butyl alcohol, acylation with chloroacetic acid derivatives or via esterification using acetic anhydride yields tert-butyl acetate derivatives.
- Alternatively, tert-butyl chloroacetate can be prepared through chlorination of tert-butyl acetate.
Step 2: Aminoalkyl Chain Introduction
- The amino group is introduced through nucleophilic substitution with 2-aminopropanol derivatives.
- The reaction often employs protecting groups such as Boc to prevent undesired side reactions.
Step 3: Deprotection and Final Functionalization
- Boc deprotection is achieved using acids like trifluoroacetic acid (TFA).
- The amino alcohol intermediate is then converted to the target compound via selective acylation or reductive amination.
| Parameter | Conditions | References |
|---|---|---|
| Solvent | Dichloromethane, ethanol, or acetonitrile | , |
| Temperature | 0°C to 25°C | , |
| Reagents | Sodium triacetoxyborohydride, sodium cyanoborohydride | |
| Yield | 65-80% | , |
Route via Nucleophilic Substitution on Activated Intermediates
Step 1: Activation of Acetic Acid Derivative
- Conversion of tert-butyl chloroacetate to its amino derivative using ammonia or primary amines under basic conditions.
Step 2: Nucleophilic Substitution
- The amino group reacts with 2-hydroxypropyl derivatives, such as 2-hydroxypropylamine, under mild basic conditions to form the target compound.
Step 3: Purification
- Recrystallization from n-hexane or ethyl acetate ensures high purity.
| Parameter | Conditions | References |
|---|---|---|
| Solvent | Dichloromethane, N-methylpyrrolidone (NMP) | , |
| Temperature | 40°C to 80°C | |
| Reagents | Tetrabutylammonium acetate, bases like potassium carbonate | |
| Yield | 70-85% | , |
Enzymatic and Green Chemistry Approaches
Recent advances emphasize environmentally benign methods:
- Enzymatic reduction of precursor esters using microbial systems, achieving high stereoselectivity.
- Use of green solvents such as ethanol or water-micellar systems to replace chlorinated solvents.
Critical Parameters and Optimization
| Parameter | Optimization Strategy | Impact on Yield and Purity |
|---|---|---|
| Solvent Choice | Use of dichloromethane, NMP, or ethanol | Affects solubility and reaction rate |
| Temperature | 40°C to 150°C depending on step | Balances reaction rate and side reactions |
| Reagent Stoichiometry | Slight excess of amines or acylating agents | Ensures complete conversion |
| Reaction Time | 4-24 hours depending on the step | Maximizes yield while minimizing by-products |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | Acetate derivatives, 2-aminopropanol | Sodium triacetoxyborohydride, TFA | Dichloromethane, ethanol | 0-25°C | 65-80 | High stereoselectivity, mild conditions |
| Nucleophilic substitution | tert-Butyl chloroacetate, 2-hydroxypropylamine | Potassium carbonate, tetrabutylammonium acetate | NMP, dichloromethane | 40-80°C | 70-85 | Suitable for large-scale synthesis, high yield |
| Enzymatic or green chemistry routes | Ester precursors, microbial systems | Enzymes, water, ethanol | Water, ethanol | 25-50°C | Variable | Eco-friendly, high stereoselectivity |
Chemical Reactions Analysis
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Scientific Research Applications
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents attached to the aminoacetate core, influencing their physicochemical properties and applications. Key examples include:
Key Observations :
- Hydrophilicity : The 2-hydroxypropyl group in the target compound increases hydrophilicity compared to cyclopropylmethyl analogs, which are more lipophilic .
- Stability : Cyclopropyl groups (e.g., in CAS 1909327-88-3) confer ring strain, enhancing reactivity in coupling reactions, while hydroxypropyl groups may improve solubility in polar solvents .
Reactivity Trends :
Physicochemical and Commercial Considerations
Biological Activity
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate (CAS No. 1183769-66-5) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound is characterized by its molecular formula and a molecular weight of approximately 175.23 g/mol. The compound features a tert-butyl group, which contributes to its lipophilicity, potentially enhancing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit serine proteases, which play a critical role in various physiological processes including digestion and immune response.
Receptor Binding
The compound has been investigated for its potential to bind to specific receptors involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
- Anti-inflammatory Properties : Research conducted on animal models demonstrated that the compound could reduce inflammation markers, suggesting its utility in managing inflammatory conditions .
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast and colon cancer cells, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-[(2-hydroxypropyl)amino]acetate, and how can reaction progress be monitored?
The synthesis typically involves a two-step procedure:
- Step 1 : Coupling of tert-butyl acetate with 2-hydroxypropylamine derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions.
- Step 2 : Protection/deprotection of functional groups (e.g., tert-butyl ester stabilization) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy to track the disappearance of starting materials (e.g., amine proton signals at δ 1.5–2.5 ppm) and formation of the ester carbonyl peak (δ 170–175 ppm in NMR) .
Q. How can researchers optimize reaction yields for this compound?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic reactivity of the amine group.
- Temperature control : Maintaining 0–5°C during coupling reduces undesired hydrolysis.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates esterification by activating the carbonyl group .
Q. What analytical methods are recommended for confirming purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research-grade material).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 232.3).
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., ester C=O stretch at ~1740 cm, hydroxyl O-H at ~3400 cm) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound in nucleophilic substitutions?
- Density Functional Theory (DFT) : Models transition states and intermediates to identify rate-determining steps (e.g., amine attack on the ester carbonyl).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Example: Calculations for analogous compounds show tert-butyl groups stabilize intermediates via steric hindrance, reducing side reactions .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Cross-validation : Compare and NMR data with structurally similar compounds (e.g., tert-butyl 2-(4-hydroxyphenyl)acetate, δ 1.4 ppm for tert-butyl protons).
- Controlled experiments : Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity, drying time). Discrepancies in IR carbonyl peaks (~1740 vs. 1720 cm) may arise from crystallinity differences, resolvable via X-ray diffraction .
Q. What strategies enable comparative studies of this compound with its structural analogs?
- Structure-Activity Relationship (SAR) : Replace the hydroxypropyl group with cyclopropane or azetidine moieties to assess steric/electronic effects.
- Thermogravimetric Analysis (TGA) : Compare thermal stability; tert-butyl derivatives typically degrade above 200°C due to ester cleavage .
Q. How can in vitro assays evaluate this compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Molecular Docking : Predict binding affinity to proteins (e.g., PD-L1) via AutoDock Vina, focusing on hydrogen bonding with the hydroxypropyl group .
Methodological Notes
- Data Sources : Prioritize PubChem and peer-reviewed journals for spectral data. Avoid supplier-specific claims (e.g., Sigma-Aldrich disclaims analytical validation for research chemicals) .
- Safety : Despite limited toxicity data, handle with PPE (gloves, fume hood) due to potential ester reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
